2-(2-Azidopropyl)-4-methyl-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

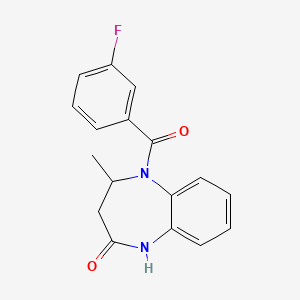

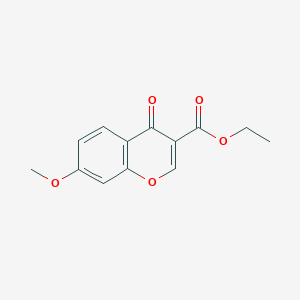

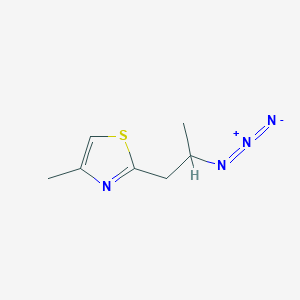

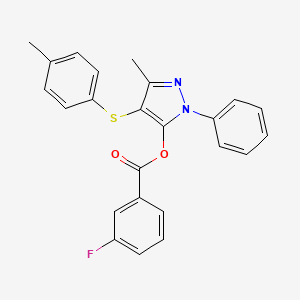

The compound “2-(2-Azidopropyl)-4-methyl-1,3-thiazole” is likely to be an organic compound containing a thiazole ring, which is a ring structure consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. The “2-Azidopropyl” part suggests the presence of an azide functional group, which consists of three nitrogen atoms, attached to the second carbon of a propyl group. The “4-methyl” part indicates a methyl group attached to the fourth carbon of the thiazole ring .

Molecular Structure Analysis

The molecular structure would be based on the connectivity of the atoms as suggested by the name. The thiazole ring would be a five-membered ring with alternating single and double bonds. The azide group would consist of three nitrogen atoms in a row, with a positive charge on the middle nitrogen and a negative charge on the terminal nitrogen .Chemical Reactions Analysis

The azide group is known to be quite reactive. It can undergo a variety of reactions, including reduction to an amine, or participation in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on similar compounds .Wissenschaftliche Forschungsanwendungen

- Bioorthogonal Chemistry : 2-(2-Azidopropyl)-4-methyl-1,3-thiazole serves as a valuable azide-containing building block for bioorthogonal reactions. These reactions allow selective labeling of biomolecules (e.g., proteins, nucleic acids) in living systems without interfering with native cellular processes .

Chemical Biology and Medicinal Chemistry

Wirkmechanismus

Target of Action

Azido compounds are known for their versatility in bioorthogonal reporter moieties, commonly used for site-specific labeling and functionalization of biomolecules .

Mode of Action

They can form covalent linkages with reporter molecules, fluorescent dyes, affinity tags, or transporter units . This suggests that 2-(2-Azidopropyl)-4-methyl-1,3-thiazole may interact with its targets through similar mechanisms.

Biochemical Pathways

Azido-modified rna has been reported to be a substantial tool for probing rna biology . This suggests that 2-(2-Azidopropyl)-4-methyl-1,3-thiazole may influence RNA-related biochemical pathways.

Pharmacokinetics

Azido compounds are known for their stability and lack of reactivity towards endogenous functional groups , which may influence their bioavailability.

Result of Action

Given the use of azido groups in bioconjugation, it is plausible that this compound could facilitate the labeling and tracking of specific biomolecules within cells .

Action Environment

It is known that the efficiency of click reactions involving azido groups can be influenced by the hydrophilicity of the environment . This suggests that the action of 2-(2-Azidopropyl)-4-methyl-1,3-thiazole may also be influenced by the hydrophilicity of its environment.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-azidopropyl)-4-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4S/c1-5(10-11-8)3-7-9-6(2)4-12-7/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSUSGYJJSVSHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CC(C)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Azidopropyl)-4-methyl-1,3-thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/no-structure.png)

![Methyl 6-acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2839487.png)

![4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2839491.png)